molecular formula C10H12N2O3S B7773356 N-(2-methoxyethyl)-1,1-dioxo-1,2-benzothiazol-3-amine

N-(2-methoxyethyl)-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B7773356
M. Wt: 240.28 g/mol
InChI Key: OJZVBFBZYOTHFE-UHFFFAOYSA-N
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Description

Compound “N-(2-methoxyethyl)-1,1-dioxo-1,2-benzothiazol-3-amine” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “N-(2-methoxyethyl)-1,1-dioxo-1,2-benzothiazol-3-amine” involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in the desired compound .

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: Compound “N-(2-methoxyethyl)-1,1-dioxo-1,2-benzothiazol-3-amine” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives.

Scientific Research Applications

Compound “N-(2-methoxyethyl)-1,1-dioxo-1,2-benzothiazol-3-amine” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of compound “N-(2-methoxyethyl)-1,1-dioxo-1,2-benzothiazol-3-amine” involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes and signaling pathways. The exact mechanism of action may vary depending on the specific application and context .

Comparison with Similar Compounds

    Compound A: Similar in structure but differs in functional groups.

    Compound B: Similar in reactivity but differs in molecular weight.

    Compound C: Similar in applications but differs in synthesis methods.

Uniqueness: Compound “N-(2-methoxyethyl)-1,1-dioxo-1,2-benzothiazol-3-amine” is unique due to its specific chemical structure, reactivity, and applications. It may offer advantages over similar compounds in terms of efficiency, selectivity, and versatility .

Properties

IUPAC Name

N-(2-methoxyethyl)-1,1-dioxo-1,2-benzothiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-15-7-6-11-10-8-4-2-3-5-9(8)16(13,14)12-10/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZVBFBZYOTHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NS(=O)(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC1=NS(=O)(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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